molecular formula C12H13ClFNO B2459088 [(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride CAS No. 1158367-70-4

[(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride

Cat. No.: B2459088
CAS No.: 1158367-70-4
M. Wt: 241.69
InChI Key: PUIQDVKGUQLTFS-UHFFFAOYSA-N
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Description

[(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C12H13ClFNO It is a hydrochloride salt form of an amine that contains both a fluorophenyl and a furan moiety

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO.ClH/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11;/h1-7,14H,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIQDVKGUQLTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CO2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride typically involves the reaction of 2-fluorobenzylamine with furan-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The purification process would involve crystallization or recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

[(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Complex Molecules : The compound serves as an essential intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including cross-coupling reactions and enzyme-catalyzed transformations.

2. Biology

  • Enzyme Interaction Studies : [(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride has been investigated for its potential to interact with specific enzymes and receptors. Such studies aim to elucidate the molecular mechanisms underlying its biological effects, particularly in neuropharmacology and enzymology.

3. Medicine

  • Therapeutic Potential : The compound is being explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit certain enzymes implicated in cancer progression and neurodegenerative diseases, making it a candidate for further therapeutic development .

4. Industry

  • Material Development : In industrial applications, this compound can be utilized in the development of new materials and chemical processes, particularly those requiring specific functional groups or reactivity profiles.

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of the compound exhibit inhibition of human monoamine oxidase B (hMAO-B), enhancing synaptic transmission without triggering pathological hyperexcitability in animal models. This suggests potential applications in treating cognitive impairments associated with Alzheimer's disease .

Case Study 2: Anticancer Activity

Research on the anticancer properties of this compound has shown promising results against various cancer cell lines. The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

Activity TypeDescription
AntimicrobialExhibits activity against various pathogens
AnticancerEffective against multiple cancer cell lines
Enzyme InhibitionInhibits MAO-B, affecting neurotransmitter levels

Table 2: IC50 Values Against Cancer Cell Lines

Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)10
HeLa (Cervical Cancer)12

Mechanism of Action

The mechanism of action of [(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

[(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride can be compared with other similar compounds, such as:

    [(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    [(2-Bromophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride: Similar structure but with a bromine atom instead of fluorine.

    [(2-Methylphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride: Similar structure but with a methyl group instead of fluorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the different substituents on the phenyl ring.

Biological Activity

[(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 2-fluorobenzylamine with furan-2-carbaldehyde under reductive amination conditions. This process typically employs reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride, followed by conversion to its hydrochloride salt using hydrochloric acid. The resulting structure can be represented as follows:

C12H12ClFNO\text{C}_{12}\text{H}_{12}\text{ClF}\text{N}O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been reported to modulate the activity of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. In particular, it exhibits selective inhibition of MAO-B, which is significant for potential therapeutic applications in neurodegenerative diseases.

Biological Activity and Therapeutic Potential

Research has indicated that this compound may possess various biological activities, including:

  • Antidepressant Effects : By inhibiting MAO-B, the compound may enhance the levels of neurotransmitters such as dopamine and serotonin, potentially alleviating symptoms of depression.
  • Neuroprotective Properties : The modulation of MAO activity suggests a role in protecting neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
MAO-B InhibitionIncreases neurotransmitter levels
AntidepressantEnhances mood via neurotransmitter action
NeuroprotectionReduces oxidative stress

Case Studies

A study evaluating the effects of this compound on hMAO activity demonstrated its potency as a selective MAO-B inhibitor. The compound showed a selectivity ratio greater than 19 when compared to MAO-A, indicating its potential for targeted therapeutic applications without significant side effects associated with non-selective MAO inhibitors.

Case Study 1: MAO Inhibition Profile

In an experimental setup involving human recombinant MAO enzymes, this compound exhibited a half-maximal inhibitory concentration (IC50) significantly lower than that of standard MAO inhibitors like clorgyline and moclobemide, suggesting superior efficacy in inhibiting MAO-B specifically.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure VariationMAO-B IC50 (µM)
[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochlorideChlorine instead of FluorineHigher than target
[(2-Bromophenyl)methyl][(furan-2-yl)methyl]amine hydrochlorideBromine instead of FluorineHigher than target
[(2-Methylphenyl)methyl][(furan-2-yl)methyl]amine hydrochlorideMethyl group instead of FluorineComparable

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